molecular formula C25H45NO8 B1249296 Guamamide

Guamamide

Cat. No. B1249296
M. Wt: 487.6 g/mol
InChI Key: NKCAMZIYBHRHKW-IYGBNXAISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guamamide is a natural product found in Symploca with data available.

Scientific Research Applications

Cytotoxic Alkaloids from Marine Cyanobacterium

Guamamide has been identified as a cytotoxic alkaloid isolated from a species of marine cyanobacterium belonging to the genus Symploca collected in Guam. Alongside micromide, guamamide was studied for its structure, which was elucidated using 2D NMR techniques. The amino acid-derived units and stereochemistry of these alkaloids were determined, highlighting their potential significance in scientific research related to marine organisms and their bioactive compounds (Williams, Yoshida, Moore, & Paul, 2004).

Neurotoxic Amino Acid in Neurodegenerative Disease

A study explored the neurotoxic amino acid β-N-methylamino-L-alanine (BMAA), produced by cyanobacteria found in various habitats, including Guam. This research aimed to understand the role of BMAA in neurodegenerative diseases such as Alzheimer’s and amyotrophic lateral sclerosis (ALS). The discovery of BMAA in brain tissues of Chamorro patients with ALS/Parkinsonism dementia complex from Guam has prompted further research into its effects and potential linkage to neurodegenerative diseases (Pablo et al., 2009).

β-N-Methylamino-L-Alanine and Neurodegeneration

Further studies on β-N-methylamino-L-alanine (BMAA) have been conducted to understand its role in neurodegenerative diseases among the Chamorro people of Guam. Research on BMAA lost momentum at one point but regained interest due to its potential link to ALS and other neurodegenerative diseases. This research highlights the significance of environmental factors in the etiology of certain neurological disorders (Cox & Banack, 2006).

properties

Molecular Formula

C25H45NO8

Molecular Weight

487.6 g/mol

IUPAC Name

[3-acetyloxy-5-[[(2R)-2-hydroxy-4-methoxy-4-oxobutyl]amino]-4-methyl-5-oxopentan-2-yl] dodecanoate

InChI

InChI=1S/C25H45NO8/c1-6-7-8-9-10-11-12-13-14-15-22(29)33-19(3)24(34-20(4)27)18(2)25(31)26-17-21(28)16-23(30)32-5/h18-19,21,24,28H,6-17H2,1-5H3,(H,26,31)/t18?,19?,21-,24?/m1/s1

InChI Key

NKCAMZIYBHRHKW-IYGBNXAISA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC(C)C(C(C)C(=O)NC[C@@H](CC(=O)OC)O)OC(=O)C

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)C(C(C)C(=O)NCC(CC(=O)OC)O)OC(=O)C

synonyms

guamamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guamamide
Reactant of Route 2
Reactant of Route 2
Guamamide
Reactant of Route 3
Reactant of Route 3
Guamamide
Reactant of Route 4
Guamamide
Reactant of Route 5
Reactant of Route 5
Guamamide
Reactant of Route 6
Reactant of Route 6
Guamamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.